molecular formula C46H32N2 B598189 N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine CAS No. 144763-44-0

N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine

Cat. No.: B598189
CAS No.: 144763-44-0
M. Wt: 612.776
InChI Key: FSYOSPMZXAPTEM-UHFFFAOYSA-N
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Description

“N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine” is a chemical compound with the molecular formula C46H32N2 . It is also known by other names such as "1-N,1-N,4-N,4-N-tetranaphthalen-2-ylbenzene-1,4-diamine" .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 612.76 . Its density is reported to be 1.255 . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or similar resources.

Scientific Research Applications

Electrophosphorescent Organic Light-Emitting Devices

N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine derivatives have been utilized as host materials in electrophosphorescent organic light-emitting diodes (OLEDs), demonstrating their role in enhancing device performance. These novel host materials, incorporating hole-transporting and electron-transporting moieties, exhibit high thermal and morphological stability, leading to yellow phosphorescent OLEDs with impressive efficiency and low efficiency roll-off at practical brightness levels (Zhang et al., 2015); (Zhang et al., 2015).

Corrosion Inhibitor and Biocide Activity

This compound, through its Schiff base derivatives, has shown promising results as a corrosion inhibitor and biocide. It exhibits significant inhibiting effects on the corrosion of carbon steel in environments containing hydrogen sulfide and carbon dioxide, as well as demonstrating antibacterial activity against sulfate-reducing bacteria (Valiyev, 2020).

Organic Blue Light-Emitting Material

A derivative of this compound was explored as a potential organic blue light-emitting material. The synthesized amine showed high glass transition temperature and demonstrated bright blue light emission, highlighting its application in optoelectronic devices (Qiu et al., 2002).

Metal-Organic Frameworks (MOFs)

The compound's derivatives have been used in the construction of acylamide-MOFs, showcasing its versatility in generating diverse structural frameworks. These MOFs exhibit a range of interpenetrating networks and properties, including thermal stability and fluorescence, making them suitable for various applications (Huang et al., 2014).

Double Hetero[7]helicene Synthesis

Research into the synthesis of novel aza-oxa[7]helicenes from N1,N4-di(naphthalen-2-yl)benzene-1,4-diamine and p-benzoquinone demonstrates the compound's utility in organic synthesis. The resulting double hetero[7]helicene exhibits interesting structural and optical features, contributing to the understanding of molecular properties and potential applications (Salem et al., 2022).

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetranaphthalen-2-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H32N2/c1-5-13-37-29-43(21-17-33(37)9-1)47(44-22-18-34-10-2-6-14-38(34)30-44)41-25-27-42(28-26-41)48(45-23-19-35-11-3-7-15-39(35)31-45)46-24-20-36-12-4-8-16-40(36)32-46/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYOSPMZXAPTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)N(C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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